molecular formula C26H44O4SSi B12326556 Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester

Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester

Cat. No.: B12326556
M. Wt: 480.8 g/mol
InChI Key: YPZVZHFTOWMQHV-OKVFKECXSA-N
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Description

This compound is a sulfonic acid ester featuring a silanyloxy-protected octahydro-indenyl moiety. Its structure includes a tert-butyl-dimethyl-silanyloxy (TBDMS) group at the 4-position of the octahydro-inden ring and a propyl ester linkage to the toluene-4-sulfonic acid group.

Properties

Molecular Formula

C26H44O4SSi

Molecular Weight

480.8 g/mol

IUPAC Name

[(2S)-2-[(4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C26H44O4SSi/c1-19-11-13-21(14-12-19)31(27,28)29-18-20(2)22-15-16-23-24(10-9-17-26(22,23)6)30-32(7,8)25(3,4)5/h11-14,20,22-24H,9-10,15-18H2,1-8H3/t20-,22?,23?,24+,26-/m1/s1

InChI Key

YPZVZHFTOWMQHV-OKVFKECXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)C2CCC3[C@@]2(CCC[C@@H]3O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Esterification Strategy

The compound is synthesized via esterification between toluene-4-sulfonic acid and a siloxy-functionalized alcohol precursor:
2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propan-1-ol .

Step 1: Alcohol Precursor Preparation

The alcohol precursor is derived from octahydroindenol through:

  • Silylation : Protection of the hydroxyl group at position 4 using tert-butyl-dimethylsilyl chloride (TBDMSCl) in the presence of imidazole (1:1.2 molar ratio) in anhydrous dichloromethane (DCM) at 0–25°C.
  • Alkylation : Introduction of the propyl chain via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or nucleophilic substitution (alkyl halide, K₂CO₃).
Step 2: Esterification

The alcohol is reacted with toluene-4-sulfonic acid under standard esterification conditions:

  • Activation : Use of dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Solvent : Anhydrous DCM or tetrahydrofuran (THF) at 0–25°C for 12–24 hours.
  • Yield : 65–82% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Industrial-Scale Optimization

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and reproducibility:

  • Reactor Type : Tubular flow reactors with temperature control (±2°C).
  • Conditions :
    • Residence time: 30–60 minutes.
    • Catalyst loading: 1.5–3.0 mol% DMAP.
    • Throughput: 50–100 kg/day with ≥95% purity after crystallization.
Table 1: Comparison of Batch vs. Continuous Flow Methods
Parameter Batch Method Continuous Flow
Reaction Time 12–24 hours 30–60 minutes
Yield 65–82% 85–92%
Purity (HPLC) 90–95% 95–98%
Scalability Limited to 10 L batches Suitable for >100 L

Critical Challenges and Solutions

Stereochemical Control

The octahydroindenol core requires precise stereochemical management:

  • Epimerization Risk : Mitigated by low-temperature silylation (-20°C) and inert atmosphere (N₂/Ar).
  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts to enforce desired configurations at C7a.

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water (7:3 v/v) removes unreacted sulfonic acid.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves diastereomeric impurities.

Alternative Methodologies

Enzymatic Esterification

Recent advances explore lipase-catalyzed routes for greener synthesis:

  • Enzyme : Candida antarctica Lipase B (CAL-B).
  • Conditions : Solvent-free, 40°C, 48 hours.
  • Yield : 55–60% (lower than chemical methods but with reduced byproducts).

Microwave-Assisted Synthesis

  • Acceleration : Reaction time reduced to 2–4 hours.
  • Parameters : 100°C, 300 W, DCM/DMF (1:1).

Chemical Reactions Analysis

Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it has potential applications in the study of biochemical pathways and molecular interactions. In medicine, it may be explored for its potential therapeutic effects. In industry, it can be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester involves its interaction with specific molecular targets and pathways. The sulfonic acid group and the silanyloxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Toluene-4-sulfonic acid 4-(tert-butyl-dimethylsilanyloxymethyl)-cyclohexylmethyl ester

  • Structure : Cyclohexylmethyl ester with a TBDMS-protected hydroxymethyl group.
  • Molecular Formula : C21H36O4SSi (MW: 412.7) .
  • Key Differences: Core Structure: Cyclohexane vs. octahydro-inden. Substituent Position: Silanyloxy group is on a hydroxymethyl side chain (cyclohexane) vs. directly on the inden ring. Synthetic Utility: Both serve as sulfonate esters, but the indenyl derivative’s rigidity may influence regioselectivity in reactions .

Toluene-4-sulfonic acid 2-{2-[1,2-bis-(tert-butyl dimethyl silanyloxy)-dodec-3-en-6-ynyl]-cyclopropyl}-2-hydroxy ethyl ester

  • Structure : Features a cyclopropane ring, bis-TBDMS groups, and a dodecenynyl chain.
  • Synthesis : Yield of 72% via p-toluenesulfonyl chloride esterification of a diol .
  • Key Differences: Functional Groups: Bis-silanyloxy vs. mono-silanyloxy in the target compound. Reactivity: The cyclopropane and alkyne moieties introduce strain and conjugation, increasing reactivity compared to the saturated inden core. Applications: Likely used in complex natural product synthesis due to its multi-functional structure .

Benzimidazole-Based Sulfonate Esters (e.g., Compounds 8c, 8d)

  • Structure : Toluene-4-sulfonyl ethyl esters linked to benzimidazole-pyridinylmethanesulfinyl groups .
  • Key Differences: Aromaticity: Benzimidazole and pyridine rings enable π-π stacking and hydrogen bonding, absent in the aliphatic indenyl compound. Synthetic Challenges: Multi-step synthesis required for the benzimidazole core, whereas the indenyl compound may be simpler to functionalize .

(R)-2,5-Dimethyl-2-(4-methylphenylsulfonamide)hex-4-enoic acid tert-butyl ester

  • Structure: Sulfonamide with a tert-butyl ester and hexenoic acid chain.
  • Synthesis : 83% yield using p-toluenesulfonyl chloride, triethylamine, and DMAP .
  • Key Differences :
    • Functional Group : Sulfonamide vs. sulfonate ester. Sulfonamides are more stable toward hydrolysis but less electrophilic.
    • Applications : The tert-butyl ester enhances lipophilicity, useful in peptide synthesis, whereas the indenyl compound’s silanyloxy group may serve as a temporary protecting group .

Structural and Functional Analysis

Molecular Complexity and Steric Effects

  • The octahydro-inden core in the target compound imposes significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to cyclohexane or benzimidazole analogs.
  • Silanyloxy groups in both the target and ’s compound provide hydrolytic stability but differ in steric bulk: the indenyl group’s fused bicyclic structure may slow down silanol formation under acidic conditions .

Physicochemical Properties

  • Solubility : The indenyl compound’s lipophilicity (due to the silanyloxy and bicyclic core) likely exceeds that of cyclohexane or benzimidazole analogs, impacting its utility in aqueous-phase reactions.
  • Stability : Silanyloxy groups resist hydrolysis better than acetyloxy () or methoxy groups but are cleaved under acidic conditions, similar to TBDMS-protected nucleosides () .

Biological Activity

Toluene-4-sulfonic acid 2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester, commonly referred to by its CAS number 100928-04-9, is a complex organic compound with a molecular formula of C26H44O4SSi. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material sciences.

Basic Information

PropertyValue
CAS Number 100928-04-9
Molecular Formula C26H44O4SSi
Molecular Weight 480.78 g/mol
Density Not available
Boiling Point Not available
Melting Point Not available

Structure

The compound features a sulfonic acid moiety, which is critical for its solubility and reactivity, along with a tert-butyl-dimethyl-silanyloxy group that may influence its biological interactions and stability.

Research indicates that compounds similar to Toluene-4-sulfonic acid derivatives often exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The sulfonic acid group can enhance solubility in biological fluids, potentially increasing bioavailability and efficacy.

  • Anti-inflammatory Effects : A study involving the reaction of piperine with toluene sulfonic acid reported improved solubility and anti-inflammatory effects of the resultant salt. This suggests that similar modifications could enhance the therapeutic potential of Toluene-4-sulfonic acid derivatives .
  • Antimicrobial Activity : Compounds with sulfonic acid groups have been noted for their antimicrobial properties, which may be relevant for Toluene-4-sulfonic acid derivatives in treating infections or as preservatives in pharmaceutical formulations.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Piperine Derivative Study : Research demonstrated that the salt formation with toluene sulfonic acid significantly increased the solubility and anti-inflammatory properties of piperine, indicating that structural modifications can enhance biological activities .
  • Toxicological Assessments : Screening assessments conducted on related sulfonic acids indicate low toxicity profiles, suggesting that Toluene-4-sulfonic acid derivatives may also possess favorable safety profiles for human health .

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